Cas no 922035-01-6 (3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)

3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- AKOS024636312
- 922035-01-6
- 3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- 3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- F2291-0384
- 3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide
-
- インチ: 1S/C23H29BrN4O/c1-26-10-12-28(13-11-26)22(16-25-23(29)19-4-3-5-20(24)15-19)17-6-7-21-18(14-17)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)
- InChIKey: BCFVFJKSMSKTTC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C(NCC(C1C=CC2=C(CCN2C)C=1)N1CCN(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 456.15247g/mol
- どういたいしつりょう: 456.15247g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 553
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 38.8Ų
3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2291-0384-100mg |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2291-0384-15mg |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2291-0384-20μmol |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2291-0384-10mg |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2291-0384-75mg |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2291-0384-2mg |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2291-0384-20mg |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2291-0384-25mg |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2291-0384-40mg |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2291-0384-2μmol |
3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
922035-01-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamideに関する追加情報
Introduction to 3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS No. 922035-01-6)
The compound 3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide, identified by its CAS number 922035-01-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a brominated indole core and a piperazine moiety suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
In recent years, the development of novel heterocyclic compounds has been a cornerstone in the quest for effective pharmaceutical agents. The indole scaffold, in particular, has been extensively studied for its role in various biological processes and its potential as a pharmacophore. The modification of the indole ring with a bromine atom enhances its reactivity, allowing for further functionalization and the exploration of novel chemical spaces. This compound exemplifies the strategic design of molecules aimed at modulating complex biological pathways.
The benzamide group in 3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide is another key feature that contributes to its pharmacological profile. Benzamides are well-known for their ability to interact with various enzymes and receptors, often leading to potent and selective biological activity. The combination of the indole and benzamide moieties creates a molecule with the potential to exhibit dual functionality, targeting multiple pathways simultaneously.
The piperazine moiety is particularly noteworthy, as it is frequently incorporated into drugs due to its ability to enhance solubility and bioavailability. Additionally, piperazines are known to interact with serotonin receptors, which are implicated in a wide range of neurological disorders. The presence of 4-methylpiperazine in this compound suggests that it may have therapeutic effects on conditions such as depression, anxiety, and other central nervous system disorders.
Recent studies have highlighted the importance of structure-based drug design in identifying novel therapeutic agents. Computational modeling and high-throughput screening have become indispensable tools in this process. The unique structural features of 3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide make it an attractive candidate for these approaches. By leveraging advanced computational techniques, researchers can predict the binding affinity and specificity of this compound towards various biological targets.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the complex indole core. These techniques not only enhance the efficiency of the synthesis but also allow for the introduction of specific functional groups that are critical for biological activity.
In vitro studies have begun to uncover the potential pharmacological properties of 3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide. Initial experiments suggest that it exhibits significant binding affinity towards certain serotonin receptors, indicating a potential role in treating neurological disorders. Furthermore, preliminary toxicity studies have shown that the compound is well-tolerated at moderate doses, suggesting a favorable safety profile.
The future development of this compound will likely involve further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties. Once these studies are complete, clinical trials can be initiated to evaluate its efficacy and safety in humans. The combination of its unique structure and promising preclinical data makes 3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-y)ethylbenzamide a compelling candidate for future pharmaceutical applications.
The impact of this compound extends beyond its potential therapeutic uses. It also serves as a valuable tool for researchers studying the interactions between indole derivatives and biological targets. By understanding how this molecule interacts with various receptors and enzymes, scientists can gain insights into the broader chemical space occupied by indole-based compounds.
In conclusion, 3-bromo-N-2-(1-methyl--dihydro--indol--5--yl)--(4--methyl--piperaizin--1--y)ethylenesulfonyl amide (CAS No. 922035--01--6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising preclinical data make it a compelling candidate for further development. As research continues to uncover new applications for this compound, it is likely to play an important role in the discovery and development of novel therapeutic agents.
922035-01-6 (3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide) 関連製品
- 380609-27-8(1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol)
- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)
- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)
- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)
- 897464-72-1(N-(2-fluorophenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide)
- 1225999-75-6(3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid)
- 812685-75-9(2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide)
- 851973-19-8(8-Fluoro-6-methoxyquinolin-3-amine)
- 62854-55-1(1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-)
- 2227815-00-9(2-[(dimethylamino)methyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol)



